
2,7-Dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,7-Dimethylquinolin-5-amine can be achieved through various methods. One common approach involves the reaction of 2,7-dimethylquinoline with an amine source under specific conditions . Industrial production methods often employ catalytic systems and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2,7-Dimethylquinolin-5-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine-substituted quinolines .
Scientific Research Applications
2,7-Dimethylquinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
2,7-Dimethylquinolin-5-amine can be compared with other similar compounds such as:
7,8-Dimethylquinolin-5-amine: This compound has a similar structure but differs in the position of the methyl groups.
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound is used in anticancer research and has different substituents on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,7-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,12H2,1-2H3 |
InChI Key |
DJCMWHWEHPRBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


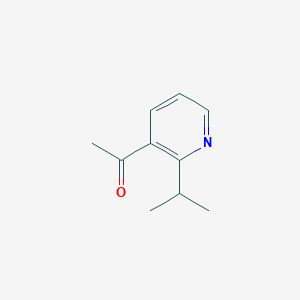




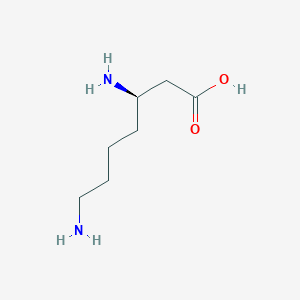
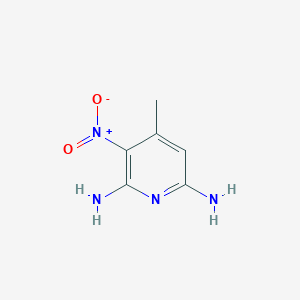
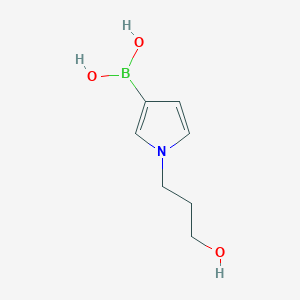

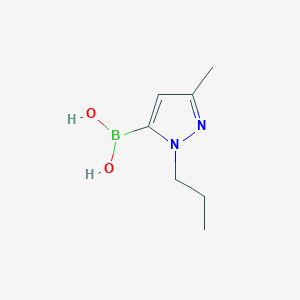

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)
